3-Aminobutanoic acid

Plant Pathology Systemic Acquired Resistance (SAR) Priming Agent

Select 3-aminobutanoic acid (BABA) for its unique β-amino acid structure, which enables plant defense priming at low doses (e.g., 25 μg/mL) and serves as a critical chiral intermediate. Unlike inactive isomers (GABA, AABA), BABA induces systemic resistance with acropetal mobility. Available as a racemic mixture or enantiopure (R/S) forms, with typical purity ≥98%. Ideal for ISR/SAR research, biocatalysis benchmarking, and β-peptide synthesis.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 2835-82-7
Cat. No. B145701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobutanoic acid
CAS2835-82-7
Synonyms3-aminobutyric acid
3-aminobutyric acid, (+-)-isomer
3-aminobutyric acid, (R)-isomer
3-aminobutyric acid, (S)-isomer
BABA cpd
beta-aminobutyric acid
DL-3-aminobutyric acid
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N
InChIInChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)
InChIKeyOQEBBZSWEGYTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobutanoic Acid (BABA, CAS 2835-82-7) for Plant Immunity Priming, Chiral Synthesis, and Biomedical Research


3-Aminobutanoic acid (β-aminobutyric acid, BABA) is a non-proteinogenic β-amino acid [1]. It is an isomer of the well-known neurotransmitter γ-aminobutyric acid (GABA) and the related α-aminobutyric acid (AABA) [2]. The compound's structural uniqueness, featuring an amino group at the β-position of butyric acid, underpins its distinct biological activity as a priming agent for plant defense [2]. Beyond its natural role as a stress metabolite, its racemic and enantiomerically pure forms are crucial building blocks for pharmaceutical synthesis and chiral chemistry research [3].

Critical Differentiation: Why 3-Aminobutanoic Acid Cannot Be Substituted by GABA or AABA in Research and Development


Despite sharing the same molecular formula, the isomers of aminobutyric acid exhibit profoundly different biological activities and chemical properties. Generic substitution with the more common isomer γ-aminobutyric acid (GABA) is not viable in plant priming applications, as GABA and the α-isomer (AABA) are completely ineffective for inducing resistance against key plant pathogens [1]. This functional divergence stems from the position of the amino group, which dictates its interaction with specific biological targets and its metabolic fate. Furthermore, for chiral synthesis and medicinal chemistry, the stereochemical purity and the specific enantiomer (R vs. S) are critical performance parameters [2]. The selection of 3-aminobutanoic acid, therefore, must be driven by these quantifiable performance differences rather than chemical similarity.

Quantitative Differentiation of 3-Aminobutanoic Acid (BABA): Head-to-Head Performance Data


Potency for Induced Systemic Resistance: BABA Outperforms SAR Inducers and Isomers

In a comparative leaf disk assay against sunflower rust (Puccinia helianthi), 3-aminobutanoic acid (BABA) provided full protection at a concentration of 25 μg/ml [1]. This was 4-fold more potent than the commercial SAR inducers benzothiadiazole (BTH) and 2,6-dichloroisonicotinic acid (INA), which required 100 μg/ml for full protection [1]. Crucially, the structural isomers 4-aminobutanoic acid (GABA) and L-2-amino-n-butanoic acid (AABA) were ineffective or only partially effective, respectively [1].

Plant Pathology Systemic Acquired Resistance (SAR) Priming Agent

Enantioselective Activity: The (R)-Enantiomer Drives BABA's Potency in Plant Immunity

The biological activity of 3-aminobutanoic acid is stereospecific. The (R)-enantiomer is more effective than the racemic mixture, while the (S)-enantiomer is significantly less effective [1]. This establishes the (R)-enantiomer as the eutomer for this biological activity, a critical parameter for procurement in plant science research.

Chiral Chemistry Stereoselectivity Plant Defense Priming

Scalable Enantioselective Synthesis: Achieving 99% ee (S)-3-Aminobutanoic Acid via Greener Chemoenzymatic Route

An improved chemoenzymatic process for synthesizing (S)-3-aminobutanoic acid achieves an excellent enantiomeric excess of 99% ee with an overall yield of 28% [1]. This process is benchmarked against a previous synthesis, demonstrating a reduced environmental footprint with a calculated E-factor of 41 for the overall process [1].

Green Chemistry Biocatalysis Chiral Building Blocks

Kinetic Resolution for Enantiopure (R)-BABA: High E-Value (>100) via Transaminase Biocatalysis

A transaminase from Alcaligenes denitrificans Y2k-2 achieves kinetic resolution of racemic 3-amino-n-butanoic acid to yield the (R)-enantiomer with an excellent enantiomeric ratio (E) greater than 100 [1]. This demonstrates a highly efficient enzymatic route to the active enantiomer.

Biocatalysis Enzyme Engineering Chiral Resolution

Systemic Translocation: BABA's Acropetal Movement is Correlated with Induced Disease Resistance

Radiolabeled 14C-BABA applied to lower tomato leaves is preferentially translocated to the uppermost leaves in an acropetal direction, and this specific distribution is directly correlated with protection against late blight (Phytophthora infestans) [1]. The compound is recovered largely unchanged, with only minor covalent binding to cell wall fractions [1].

Plant Physiology Systemic Signaling Fungal Pathogen

Chiral Separation Capability: Baseline Resolution of Enantiomers on Quinine-Derived CSP

The enantiomers of N-protected 3-aminobutanoic acid can be directly and efficiently separated using a quinine-derived chiral anion-exchanger stationary phase [1]. This method provides a robust analytical tool for quality control and for determining enantiomeric purity.

Analytical Chemistry Chiral Chromatography Enantiomer Separation

Optimal Research and Development Scenarios for 3-Aminobutanoic Acid (BABA) Procurement


Plant Immunity Priming and Crop Protection Research

Researchers investigating induced systemic resistance (ISR) or systemic acquired resistance (SAR) in crops should procure 3-aminobutanoic acid, specifically the (R)-enantiomer or racemic mixture, as a potent priming agent [1]. The compound's demonstrated efficacy at low concentrations (e.g., 25 μg/ml for full protection against rust [1]) and its systemic acropetal mobility [2] make it a valuable positive control and a candidate for developing novel, environmentally friendly crop protection strategies.

Synthesis of Enantiopure Chiral Building Blocks

Medicinal chemists and process chemists developing chiral pharmaceuticals should source enantiomerically pure (R)- or (S)-3-aminobutanoic acid as a key chiral intermediate [3]. The availability of high-purity enantiomers (e.g., 99% ee for (S)-BABA [3]) and robust analytical methods for chiral purity determination [4] ensure reliable integration into complex synthetic routes, particularly for β-peptide foldamers or β-amino acid-containing drug candidates.

Biocatalysis and Enzyme Engineering Studies

Laboratories developing novel biocatalytic processes for β-amino acid synthesis can utilize racemic 3-aminobutanoic acid as a benchmark substrate for screening and characterizing new transaminases or hydrolases [5]. Its documented kinetic resolution with an E-value >100 using a specific transaminase [5] provides a high-performance benchmark for comparing new enzyme systems.

Investigating Plant-Pathogen Interaction Mechanisms

Plant biologists and pathologists studying the molecular basis of pathogen defense can use 3-aminobutanoic acid as a tool to dissect signaling pathways. Its unique ability to prime defense responses without direct antimicrobial activity [1] allows for the specific study of plant immune potentiation, distinguishing it from direct-acting fungicides or other SAR inducers with different modes of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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